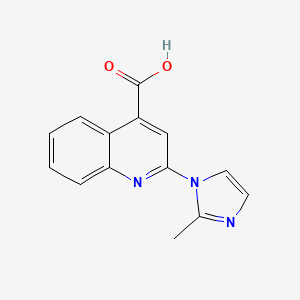
2-(2-methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid
Descripción general
Descripción
“2-(2-methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a quinoline ring, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an imidazole ring attached to a quinoline ring via a methylene bridge . The imidazole ring is a five-membered ring with two nitrogen atoms .Physical and Chemical Properties Analysis
The compound is a powder with a molecular weight of 253.26 .Aplicaciones Científicas De Investigación
Heterocyclic Compounds in Medicinal Chemistry
Quinoline and its derivatives, including quinazoline and imidazoquinolines, are crucial heterocyclic compounds in medicinal chemistry due to their wide range of biological properties. These compounds have been investigated for their antitumor, antimicrobial, and anti-inflammatory activities. Quinoline derivatives like quinine and camptothecin have played significant roles in antimalarial and anticancer drug development, respectively. The diverse bioactivities of these compounds stem from their ability to interact with various biological targets, showcasing their potential in the design of new therapeutic agents (Xiao-fei Shang et al., 2018).
Optoelectronic Materials
The incorporation of quinoline and imidazole moieties into π-extended conjugated systems has shown great promise in the development of optoelectronic materials. Quinazolines, for example, have been reported for their applications in electronic devices, luminescent elements, and photoelectric conversion elements. The ability to generate luminescent compounds and chelate complexes by including quinazoline or pyrimidine rings in the scaffold highlights the versatility of these heterocyclic compounds in creating novel materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (G. Lipunova et al., 2018).
Corrosion Inhibition
Quinoline derivatives have also been recognized for their effectiveness as anticorrosive materials due to their ability to form highly stable chelating complexes with metallic surfaces. The presence of polar substituents in quinoline derivatives enhances their adsorption and interaction with metallic atoms, demonstrating their potential in protecting materials against corrosion. This application is particularly relevant in industries where metal preservation is crucial, offering a green approach to corrosion inhibition (C. Verma et al., 2020).
Safety and Hazards
Direcciones Futuras
Imidazole derivatives, such as “2-(2-methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid”, have a broad range of chemical and biological properties, making them important in the development of new drugs . Therefore, future research could focus on exploring the potential applications of this compound in various therapeutic areas.
Mecanismo De Acción
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
2-(2-methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in metabolic pathways and signal transduction. The compound’s imidazole ring can act as a ligand, binding to metal ions in enzyme active sites, thereby influencing enzyme activity. Additionally, the quinoline moiety may interact with nucleic acids, affecting processes such as DNA replication and transcription .
Cellular Effects
This compound has been shown to impact various cell types and cellular processes. It can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, the compound may inhibit or activate specific kinases, altering phosphorylation states and downstream signaling events. These effects can influence cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The imidazole ring can form coordination complexes with metal ions, affecting enzyme activity. The quinoline moiety may intercalate into DNA, disrupting the double helix structure and inhibiting transcription. Additionally, the compound can modulate the activity of transcription factors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, oxidative stress, and cell death. Threshold effects have been observed, where a specific dosage range elicits maximal biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle. These interactions can lead to changes in energy production, biosynthesis, and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins, facilitating its uptake and localization. The compound’s distribution can affect its biological activity, with higher concentrations in specific tissues or cellular compartments leading to more pronounced effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy production and apoptosis .
Propiedades
IUPAC Name |
2-(2-methylimidazol-1-yl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-9-15-6-7-17(9)13-8-11(14(18)19)10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBQRGIGGSLCNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Difluoromethoxy)-5-methoxyphenyl]methanamine](/img/structure/B1420306.png)
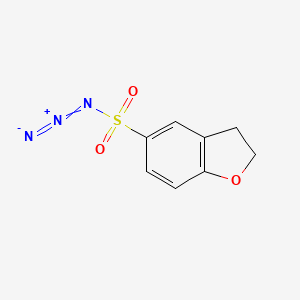

![2-[(3-Chloro-4-fluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420311.png)
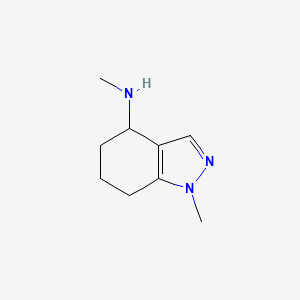


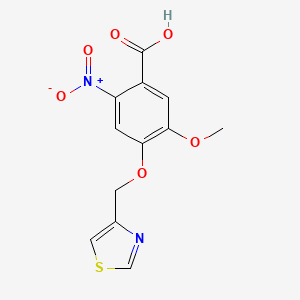
![1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B1420319.png)
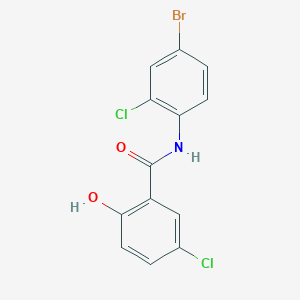
![N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1420323.png)
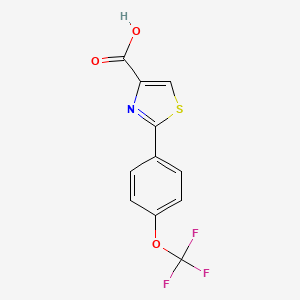
![{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B1420325.png)

